molecular formula C5H11N B1370298 N-methylcyclobutanamine CAS No. 34066-62-1

N-methylcyclobutanamine

Cat. No. B1370298
CAS RN: 34066-62-1
M. Wt: 85.15 g/mol
InChI Key: JSIGUUUNVYUWQT-UHFFFAOYSA-N
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Description

N-methylcyclobutanamine is a chemical compound with the CAS Number: 34066-62-1 . It has a molecular weight of 85.15 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for N-methylcyclobutanamine is N-cyclobutyl-N-methylamine . The InChI code for this compound is 1S/C5H11N/c1-6-5-3-2-4-5/h5-6H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

N-methylcyclobutanamine is a liquid . Its boiling point is predicted to be 95.6±8.0 °C and its density is predicted to be 0.84±0.1 g/cm3 .

Scientific Research Applications

Neuromuscular Blocking Agents

N-methylcyclobutanamine has been investigated for its use in neuromuscular blocking agents. Research shows that derivatives of granatanol, including N-methylcyclobutanamine, are highly potent neuromuscular blocking (NMB) agents with ultrashort onset and duration of action. These derivatives were compared with other muscle relaxants like rocuronium in various animal models (Gyermek et al., 2006).

Crystal Structure Analysis

The crystal structure of compounds involving N-methylcyclobutanamine has been studied, offering insights into their chemical properties. For instance, the structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole was elucidated, contributing to the understanding of molecular configurations in medicinal chemistry (Sarı et al., 2002).

Photodynamic Therapy (PDT)

N-methylcyclobutanamine and related compounds have been used in photodynamic therapy, particularly in the inactivation of pathogens. Studies have shown the effectiveness of photodynamic therapy using photosensitizers like methylene blue and toluidine blue in reducing bacterial counts in contaminated root canals (Souza et al., 2010).

Antimicrobial and Antifungal Applications

Research on the antifungal effects of phenothiazinium derivatives, which include N-methylcyclobutanamine-related compounds, has demonstrated their potential in combating plant-pathogenic fungi. This research is significant in the context of increasing tolerance to conventional fungicides (de Menezes et al., 2013).

Protein Tyrosine Phosphatase Inhibition

N-methylcyclobutanamine has been identified in novel diterpenoids that exhibit significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). Such compounds are crucial in the development of new therapeutic agents (Liang et al., 2013).

Chemical Synthesis and Modification

The chemical behavior of methylenecyclobutanes, closely related to N-methylcyclobutanamine, has been explored for potential applications in synthesis and modification of various compounds. These studies contribute to the development of new synthetic methods in organic chemistry (Jiang & Shi, 2008).

Alkaloids and Biological Activity

Research on cyclobutane-containing alkaloids, a group that includes N-methylcyclobutanamine, has shown that these compounds possess a variety of biological activities, such as antimicrobial and anticancer properties. This highlights the significance of such compounds in natural medicines (Dembitsky, 2007).

Soil Bioremediation

N-methylcyclobutanamine and related compounds have been studied in the context of enhancing bioremediation and detoxification of contaminated soils. This application is significant in environmental cleanup and management (Molnár et al., 2005).

Antiviral Applications

Methylenecyclobutane analogues of nucleosides, related to N-methylcyclobutanamine, have been synthesized as potential antiviral agents, showing effectiveness against viruses like Epstein-Barr virus in cell cultures (Wang et al., 2002).

Receptor Antagonist Development

Research involving N-methylcyclobutanamine has contributed to the development of α2-receptor antagonists. These findings are crucial in the field of neuropharmacology and could lead to more selective drugs (Bonnaud et al., 2005).

properties

IUPAC Name

N-methylcyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-6-5-3-2-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGUUUNVYUWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618590
Record name N-Methylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylcyclobutanamine

CAS RN

34066-62-1
Record name N-Methylcyclobutanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34066-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34066-62-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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